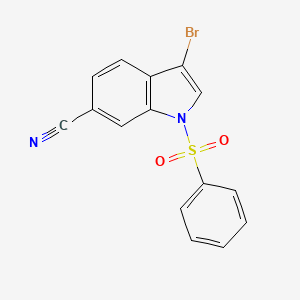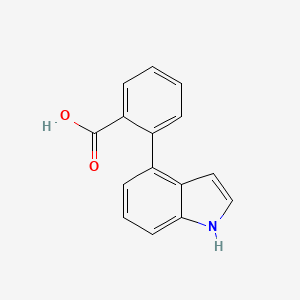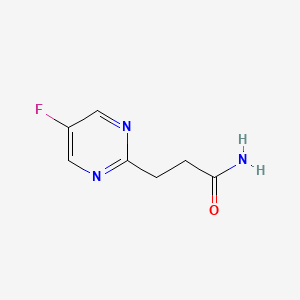![molecular formula C13H9ClN2 B13669319 4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)
4-Chloro-2-methylbenzo[g]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylbenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinazoline typically involves the reaction of 2-chloroaniline with 2-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylbenzo[g]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles like amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 4-amino-2-methylbenzo[g]quinazoline.
Oxidation: Formation of 4-chloro-2-formylbenzo[g]quinazoline.
Reduction: Formation of 4-chloro-2-methyl-1,2-dihydrobenzo[g]quinazoline.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylbenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloroquinazoline
- 2-Methylquinazoline
- 4-Chloro-2-methylquinazoline
Comparison
4-Chloro-2-methylbenzo[g]quinazoline is unique due to its fused benzene and quinazoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C13H9ClN2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
4-chloro-2-methylbenzo[g]quinazoline |
InChI |
InChI=1S/C13H9ClN2/c1-8-15-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16-8/h2-7H,1H3 |
InChI-Schlüssel |
XWMCYGBBNSMOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


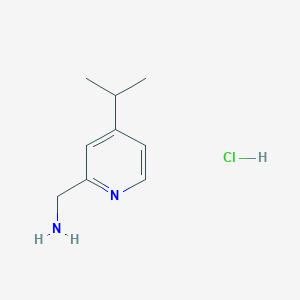
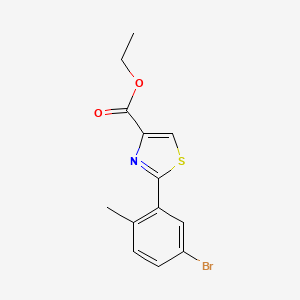

![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)
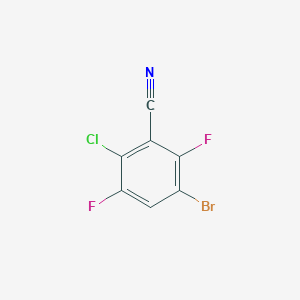
![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
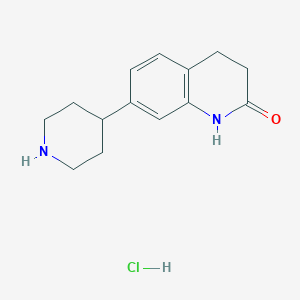
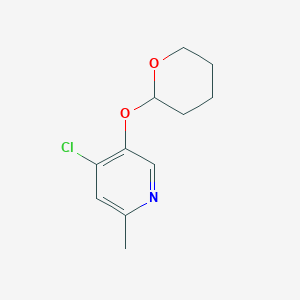
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)
